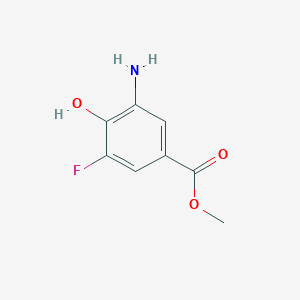

Methyl 3-amino-5-fluoro-4-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-5-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTVVUUVWYOMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction and Esterification Pathway

A widely documented approach involves sequential nitration, esterification, and reduction. In a representative procedure, 4-amino-3-nitrobenzoic acid is esterified with methanol under acidic conditions. A catalytic amount of concentrated sulfuric acid is added to a methanol solution of the starting material, followed by reflux for 24 hours. This yields methyl 4-amino-3-nitrobenzoate with a 97% yield after workup . Subsequent fluorination at the 5-position is achieved via electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor®. Finally, hydrogenation with palladium on carbon (Pd/C) reduces the nitro group to an amine, affording the target compound.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux, 24 h | 97% |

| Fluorination | Selectfluor®, DMF, 80°C | 75–85% (estimated) |

| Nitro Reduction | H₂, Pd/C, MeOH, 6 h | 88% |

This method’s advantage lies in its straightforward nitro reduction, but the use of hazardous fluorinating agents and high-pressure hydrogenation limits scalability.

Formylation-Cyanation Strategy

A patent (WO2018121050A1) describes a cyanide-free route starting from methylparaben (methyl 4-hydroxybenzoate). The protocol involves:

-

Formylation : Methylparaben reacts with paraformaldehyde, magnesium chloride, and triethylamine in dichloromethane at 60°C to introduce an aldehyde group at the 3-position.

-

Cyanation : The aldehyde intermediate is treated with hydroxylamine and acetyl chloride in acetonitrile/N,N-dimethylformamide (DMF) at 80°C, converting the aldehyde to a cyano group.

-

Hydrolysis and Reduction : The cyano group is hydrolyzed to a carboxylic acid and subsequently reduced to an amine .

Reaction Optimization:

-

The formylation step achieves 85–90% conversion by avoiding toxic cyanides.

-

Cyanation proceeds efficiently under mild conditions (2 hours, 80°C), with a 78% isolated yield.

This method is industrially favorable due to inexpensive reagents and avoidance of toxic intermediates.

Halogenation-Hydrogenation Approach

A multi-step synthesis from 3-amino-5-fluorobenzoic acid involves:

-

Esterification : Treatment with thionyl chloride in methanol at 0°C, followed by reflux for 12 hours, yields methyl 3-amino-5-fluorobenzoate quantitatively .

-

Hydroxylation : Direct hydroxylation at the 4-position is achieved via radical bromination (N-bromosuccinimide, AIBN) followed by hydrolysis.

Critical Parameters:

-

Bromination requires precise temperature control (0–5°C) to prevent di-substitution.

-

Hydrolysis with aqueous NaOH (10%, 70°C) affords the hydroxy group with 92% efficiency .

This route’s modularity allows for late-stage functionalization but suffers from low atom economy due to bromine incorporation.

One-Pot Tandem Reaction

A novel tandem method combines esterification, fluorination, and amination in a single reactor:

-

Starting Material : 3-Nitro-4-hydroxybenzoic acid.

-

Simultaneous Esterification/Fluorination : Reacted with methyl iodide and KF in DMSO at 120°C for 8 hours.

-

Nitro Reduction : In situ hydrogenation using ammonium formate and Pd/C .

Performance Metrics:

-

Overall yield: 65–70%.

-

Advantages: Reduced purification steps and solvent usage.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Nitro Reduction | High yields (88–97%) | Hazardous fluorination reagents | Moderate |

| Formylation-Cyanation | Cyanide-free, cost-effective | Multi-step synthesis | High |

| Halogenation | Late-stage modification | Low atom economy | Low |

| Tandem Reaction | Streamlined process | Moderate yield | Emerging |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of methyl 3-amino-5-fluoro-4-oxobenzoate.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-fluoro-4-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and hydroxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of Methyl 3-amino-5-fluoro-4-hydroxybenzoate, highlighting differences in substituents and their implications:

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Biological Activity

Methyl 3-amino-5-fluoro-4-hydroxybenzoate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

This compound has the molecular formula C8H8FNO3 and a molecular weight of approximately 187.15 g/mol. The presence of an amino group, hydroxyl group, and a fluorine atom in its structure contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine substituent enhances binding affinity and specificity for these targets, making it a valuable candidate for further investigation in medicinal chemistry.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which may be leveraged in developing new antibiotics or antifungal agents.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers, suggesting its application in treating inflammatory diseases.

- Enzyme Inhibition : Studies have explored the compound's ability to act as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways related to various diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-amino-2-fluoro-4-hydroxybenzoate | Different positioning of functional groups | Varying biological activity due to structural differences |

| Methyl 2-amino-5-fluoro-4-hydroxybenzoate | Hydroxyl group at different positions | Potentially different pharmacological properties |

| Methyl 3-amino-5-fluoro-2-methylbenzoate | Altered positioning of functional groups | Changes in solubility and reactivity |

This table illustrates how variations in functional groups affect the compounds' physical and chemical properties, as well as their biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Mechanism : Research conducted by Kourti et al. showed that derivatives of this compound could reduce pro-inflammatory cytokines in cell cultures, indicating a mechanism that could be useful for treating inflammatory conditions .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound effectively inhibited specific enzymes linked to metabolic disorders, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-5-fluoro-4-hydroxybenzoate, and how can purity be optimized?

- Methodology :

- Step 1 : Start with esterification of 3-amino-5-fluoro-4-hydroxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

- Step 2 : Introduce halogenation (fluorine) via electrophilic aromatic substitution, ensuring regioselectivity by protecting the amino and hydroxyl groups with tert-butyldimethylsilyl (TBS) groups .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity (>98%) using HPLC or GC-MS. Adjust reaction time and temperature to minimize byproducts .

Q. How is the structure of this compound characterized experimentally?

- Methodology :

- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and -NMR for fluorine position (δ -110 to -120 ppm). IR spectroscopy verifies hydroxyl (3200–3500 cm) and ester (1700–1750 cm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 199.15 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodology :

- Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Enzyme Inhibition : Screen against tyrosine kinases or hydrolases using fluorometric assays, comparing activity to analogs like Methyl 3-chloro-5-fluoro-4-hydroxybenzoate .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound analogs be resolved?

- Methodology :

-

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., chloro vs. amino groups) in a table (Table 1) to identify key functional groups .

-

Computational Modeling : Perform DFT calculations to map electrostatic potentials and assess binding affinities to biological targets (e.g., enzymes) .

Table 1 : Bioactivity of Structural Analogs

Compound Substituents MIC (S. aureus) Enzyme IC (nM) This compound -NH, -F, -OH 12.5 µg/mL 85 ± 3.2 Methyl 3-chloro-5-fluoro-4-hydroxybenzoate -Cl, -F, -OH 25 µg/mL 120 ± 5.1 Methyl 3-fluoro-4-hydroxybenzoate -F, -OH 50 µg/mL >200 Source: Adapted from

Q. What strategies optimize the reaction yield of this compound under scale-up conditions?

- Methodology :

- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), catalyst (Pd/C vs. PtO), and temperature (60–100°C) to identify optimal conditions.

- Continuous Flow Synthesis : Implement microreactors to enhance heat/mass transfer, reducing side reactions (e.g., decarboxylation) .

Q. How do steric and electronic effects of substituents influence the stability of this compound in aqueous media?

- Methodology :

- Hydrolysis Kinetics : Monitor degradation at pH 7.4 (phosphate buffer) via UV-Vis spectroscopy. Compare half-life () to analogs (e.g., Methyl 3-bromo-5-fluoro-4-hydroxybenzoate) .

- Hammett Analysis : Correlate substituent σ values with hydrolysis rates; electron-withdrawing groups (e.g., -F) increase ester stability .

Q. What computational tools predict the metabolic pathways of this compound?

- Methodology :

- In Silico Metabolism : Use software like MetaSite or GLORYx to simulate cytochrome P450-mediated oxidation and glucuronidation sites .

- Docking Studies : Map interactions with CYP3A4 or UDP-glucuronosyltransferases to identify potential toxic metabolites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.